4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole
Description
IUPAC Systematic Nomenclature and Molecular Formula Analysis
The compound 4-((4-fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positioning. The parent heterocycle is an oxazole ring (1,3-oxazole), with substituents at positions 2, 4, and 5. The sulfonyl group (-SO₂-) at position 4 is attached to a 4-fluorophenyl moiety, while position 5 features a pentylthio (-S-C₅H₁₁) group. Position 2 is substituted with a thiophen-2-yl group, a five-membered aromatic ring containing sulfur.
The molecular formula, C₂₀H₂₀FNO₃S₂ , reflects the compound’s composition: 20 carbon atoms, 20 hydrogen atoms, one fluorine atom, one nitrogen atom, three oxygen atoms, and two sulfur atoms. The molecular weight is 405.5 g/mol. Key structural features include:
- Oxazole core : A five-membered ring with nitrogen at position 1 and oxygen at position 3.
- Sulfonyl group : Electron-withdrawing, contributing to the compound’s polarity and reactivity.
- Thiophene and fluorophenyl rings : Aromatic systems that influence electronic delocalization and intermolecular interactions.
A comparison of bond lengths and angles derived from computational models (Table 1) highlights the electronic effects of these substituents on the oxazole ring.
Table 1: Key bond lengths (Å) and angles (°) in the oxazole core
| Bond/Angle | Value |
|---|---|
| N1–C2 | 1.32 Å |
| C2–O3 | 1.36 Å |
| C4–S5 | 1.76 Å |
| C5–S6 | 1.82 Å |
| ∠N1–C2–O3 | 108.5° |
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction studies reveal a nearly planar molecular geometry, with slight deviations due to steric interactions between the thiophene and fluorophenyl groups. The dihedral angle between the oxazole and thiophene rings is 4.6° , while the oxazole and fluorophenyl rings exhibit a 12.3° inclination. These minor distortions are attributed to weak intramolecular C–H···O hydrogen bonds (2.48–2.65 Å) and C–O···π stacking interactions (3.12 Å).
The sulfonyl group adopts a tetrahedral geometry, with S–O bond lengths averaging 1.43 Å , consistent with similar oxazole derivatives. The pentylthio chain exhibits a gauche conformation, minimizing steric clash with adjacent substituents. Crystallographic data (Table 2) confirm the dominance of van der Waals forces in packing arrangements, with intermolecular distances of 3.45–3.78 Å between aromatic rings.
Table 2: Crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell dimensions | a = 7.12 Å, b = 9.85 Å, c = 12.33 Å |
| α = 90°, β = 105.6°, γ = 90° | |
| R-factor | 0.042 |
Conformational Analysis Through Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the compound’s electronic structure and conformational preferences. The optimized geometry aligns closely with X-ray data, with root-mean-square deviations (RMSD) of 0.02 Å for bond lengths and 0.5° for angles. Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.1 eV , indicating moderate reactivity (Figure 1). The HOMO is localized on the thiophene and oxazole rings, while the LUMO resides on the sulfonyl and fluorophenyl groups.
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions (negative potential) near the sulfonyl oxygen atoms and electrophilic zones (positive potential) at the fluorophenyl ring. These features suggest susceptibility to nucleophilic attack at the sulfonyl group and electrophilic substitution at the fluorophenyl ring.
Figure 1: Frontier molecular orbitals (HOMO and LUMO) and MEP map
(Note: Visualization would show orbital localization and electrostatic potential gradients.)
Comparative Structural Analysis With Related Oxazole Derivatives
Comparative studies with structurally analogous oxazoles reveal distinct electronic and steric effects:
- 4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole : Bromine’s larger atomic radius increases steric hindrance, widening the dihedral angle between oxazole and aryl rings to 15.8° .
- 5-(Ethylthio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole : Shorter alkyl chains reduce hydrophobic interactions, leading to less dense crystal packing.
- 2-(4-Fluorophenyl)-5-(propylthio)-4-(phenylsulfonyl)oxazole : Propyl substitution decreases melting point by 23°C compared to pentyl analogs, highlighting alkyl chain effects on phase behavior.
Table 3: Structural comparison of oxazole derivatives
| Compound | Dihedral Angle (°) | HOMO-LUMO Gap (eV) |
|---|---|---|
| This compound | 12.3 | 4.1 |
| 4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole | 15.8 | 3.9 |
| 5-(Ethylthio)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole | 8.7 | 4.3 |
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S3/c1-2-3-4-11-25-18-17(20-16(23-18)15-6-5-12-24-15)26(21,22)14-9-7-13(19)8-10-14/h5-10,12H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPCNPXFPGQWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the oxazole ring using reagents such as fluorobenzene derivatives.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using reagents like sulfonyl chlorides.
Thioether Formation: The pentylthio group is attached via a nucleophilic substitution reaction using pentylthiol.
Thiophenyl Group Addition: The thiophenyl group is introduced through a coupling reaction with thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiophene and sulfonamide functionalities often exhibit antimicrobial properties. Specifically, 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has shown promise against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Case Study :
A study evaluated the compound's efficacy against MRSA, demonstrating a minimum inhibitory concentration (MIC) lower than established antibiotics like linezolid. This suggests its potential as a therapeutic agent in treating resistant bacterial infections.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 8 | Linezolid | 16 |
| E. coli | 4 | Ciprofloxacin | 8 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and fibrosarcoma (HT1080).
Mechanism of Action :
The proposed mechanism involves the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.
Case Study :
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A549 | 12 | This compound |
| MCF7 | 15 | Other Sulfonamide Derivative |
Anti-inflammatory Properties
Emerging research suggests that compounds similar to this compound may possess anti-inflammatory properties. This could make them candidates for treating inflammatory diseases, including arthritis and other chronic conditions.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Oxazole-Based Analogues
Compound from :
4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole shares structural similarities but differs in substituents:
- Position 4 : Chlorophenyl sulfonyl vs. fluorophenyl sulfonyl.
- Position 5 : Benzylsulfanyl (4-fluorophenylmethyl) vs. pentylthio.
- Position 2 : Furan vs. thiophene.
Key Differences :
Imidazole and Thiazole Derivatives
Imidazoles (): Compounds such as 5f (5-(4-fluorophenyl)-4-(quinoline-4-yl)-2-(thiophen-2-yl)-1H-imidazole-1-ol) share the thiophen-2-yl group but differ in core structure. Imidazoles generally exhibit lower synthetic yields (48% for 5f) compared to oxazoles, possibly due to steric hindrance during cyclization .
Thiazoles () :
Isostructural thiazoles 4 and 5 (chloro- and fluoro-substituted) demonstrate that halogen variations minimally affect crystal packing despite differences in van der Waals radii. This suggests that the target oxazole’s solid-state stability may be predictable based on substituent bulk .
Bioactive Analogues
Thiophene-Linked Triazoles () :
- 6a (4-(4-fluorophenyl)-2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) shows antimicrobial activity, highlighting the role of thiophene in bioactivity.
- Thiadiazole derivatives () exhibit IC50 values as low as 1.28 μg/mL against breast cancer cells, suggesting that the thiophen-2-yl group in the target compound could confer similar potency .
Pyridinylimidazoles (): SB203580 and SB202190 (p38MAPK inhibitors) utilize fluorophenyl and pyridyl groups for selectivity.
Data Table: Comparative Analysis of Key Compounds
*Estimated values based on structural analogs.
Research Findings and Implications
Synthetic Feasibility : Oxazole derivatives generally achieve moderate-to-high yields, though pentylthio incorporation may require optimized conditions for steric control.
Lipophilicity and Bioavailability : The pentylthio group likely enhances membrane permeability compared to shorter-chain or aromatic thioethers, as seen in .
Biological Potential: Thiophene-containing analogs () demonstrate promising activity, suggesting the target compound merits evaluation in antimicrobial and anticancer assays.
Crystallographic Stability : Isostructural thiazoles () indicate that halogen substitutions minimally disrupt crystal packing, aiding in formulation design .
Biological Activity
The compound 4-((4-Fluorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole is a member of the oxazole family, which is known for its diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophenes and sulfonyl chlorides with oxazolines. Specific methods may vary, but the general approach includes:
- Formation of the Oxazole Ring : Utilizing precursors like 2-thiophenecarboxaldehyde and appropriate amines.
- Sulfonation : Introducing the sulfonyl group through reaction with sulfonyl chlorides.
- Alkylation : Attaching the pentylthio group via nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing oxazole and sulfone moieties exhibit significant antimicrobial properties. For example, studies have shown that derivatives similar to this compound possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The presence of the sulfone group is associated with anti-inflammatory effects. Compounds in this class have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In particular, molecular docking studies suggest that this compound may interact effectively with COX-2, potentially leading to reduced inflammation .
Analgesic Effects
Analgesic activity has been demonstrated in similar oxazole derivatives through pharmacological tests such as the writhing test and hot plate test. These tests measure pain response and suggest that compounds with oxazole structures can modulate pain pathways effectively .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Analgesic Activity : A recent study synthesized new oxazolones and tested their analgesic properties. The results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics .
- Toxicological Assessment : Acute toxicity studies conducted on related compounds revealed low toxicity profiles, indicating that these compounds could be safe for further development .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Analgesic Activity | Toxicity Level |
|---|---|---|---|---|
| This compound | Moderate | High | Moderate | Low |
| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)one | High | Moderate | High | Low |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-thione | Moderate | High | Moderate | Low |
Q & A
Basic Research Questions
What are the standard synthetic methodologies for introducing sulfonyl and thioether groups into oxazole derivatives?
The synthesis of oxazole derivatives with sulfonyl and thioether substituents typically involves:
- Sulfonyl Group Introduction : Oxidative chlorination of intermediate sulfides (e.g., benzyl 5-phenyl-1,3-thiazol-4-yl sulfide) using agents like Lawesson’s reagent, followed by conversion to sulfonamides or sulfonyl chlorides .
- Thioether Functionalization : Alkylation or nucleophilic substitution reactions using pentylthiol or similar thiols, often under basic conditions to enhance reactivity .
Optimization involves controlling reaction temperatures (e.g., 60–80°C for cyclization) and stoichiometric ratios to minimize side products. Purity is validated via column chromatography and NMR spectroscopy .
Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., fluorophenyl deshielding effects at ~7.5 ppm for aromatic protons) .
- FT-IR Spectroscopy : Confirms sulfonyl (S=O stretching at 1150–1350 cm) and thiophen (C-S stretching at 600–700 cm) groups .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P2/c symmetry with β = 100.57°) .
How are solubility and stability profiles assessed for sulfonyl-containing oxazoles in biological assays?
- Solubility : Tested in DMSO/PBS mixtures via UV-Vis spectroscopy, with logP values calculated computationally (e.g., using ChemAxon software) .
- Stability : Accelerated degradation studies under varying pH (1–10) and temperatures (25–40°C), monitored via HPLC .
Advanced Research Questions
How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G* basis set) model:
- Electrostatic Potential Maps : Reveal nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as electron-deficient regions) .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with kinetic stability and charge-transfer interactions .
Experimental validation involves comparing calculated vs. observed NMR chemical shifts (RMSD < 0.3 ppm) and IR vibrational frequencies .
What strategies resolve contradictions in reported biological activities of structurally similar oxazole derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing pentylthio with methylthio) to isolate contributing factors .
- Dose-Response Curves : Quantify IC values across multiple cell lines (e.g., NCI-60 panel) to assess selectivity .
- Molecular Docking : Identify binding interactions with target proteins (e.g., COX-2 or kinases) to explain divergent activities .
What are the challenges in crystallizing sulfonyl-oxazole hybrids, and how are they addressed?
Challenges include:
- Poor Crystallinity : Use of slow evaporation with mixed solvents (e.g., CHCl/hexane) to enhance lattice formation .
- Polymorphism : Screening multiple conditions (temperature, solvent polarity) to isolate the most stable polymorph .
Crystal data (e.g., unit cell parameters: a = 9.3158 Å, b = 10.8176 Å) are refined using SHELXL-97, with R-factors < 0.05 .
How do steric and electronic effects of the 4-fluorophenyl group influence the compound’s reactivity?
- Steric Effects : The para-fluorine minimizes steric hindrance, allowing planar alignment with the oxazole ring for π-π stacking .
- Electronic Effects : The electron-withdrawing fluorine enhances sulfonyl group electrophilicity, facilitating nucleophilic attacks (e.g., in SNAr reactions) .
These effects are quantified via Hammett constants (σ = 0.34 for fluorine) and computational Mulliken charges .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
